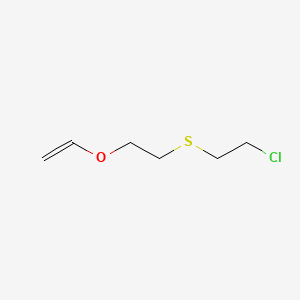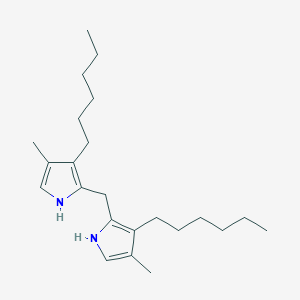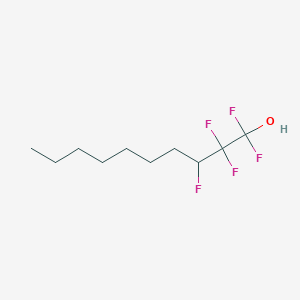![molecular formula C36H24O4 B14301776 (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 123853-70-3](/img/structure/B14301776.png)
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] is an organic compound characterized by its complex aromatic structure It consists of a naphthalene core substituted at the 2 and 6 positions with bis(4-phenoxyphenyl)methanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-phenoxybenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-phenoxyphenyl)methanone
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
Uniqueness
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and potential for diverse applications in various fields.
Propiedades
| 123853-70-3 | |
Fórmula molecular |
C36H24O4 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[6-(4-phenoxybenzoyl)naphthalen-2-yl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C36H24O4/c37-35(25-15-19-33(20-16-25)39-31-7-3-1-4-8-31)29-13-11-28-24-30(14-12-27(28)23-29)36(38)26-17-21-34(22-18-26)40-32-9-5-2-6-10-32/h1-24H |
Clave InChI |
QYIKXRMSBTVJOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)

![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)

